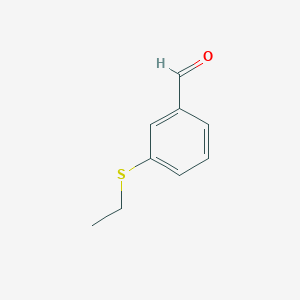

![molecular formula C9H12OS B2802120 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol CAS No. 30439-31-7](/img/structure/B2802120.png)

1-[2-(Methylsulfanyl)phenyl]ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

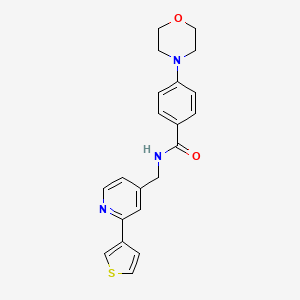

“1-[2-(Methylsulfanyl)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H12OS . It is also known as "(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol" .

Molecular Structure Analysis

The molecular structure of “1-[2-(Methylsulfanyl)phenyl]ethan-1-ol” consists of a phenyl ring attached to an ethan-1-ol group via a methylsulfanyl group . The InChI code for this compound is "1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3" .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(Methylsulfanyl)phenyl]ethan-1-ol” include a molecular weight of 168.26 . The compound is stored at room temperature and is typically in liquid form .Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy in Chiral Esters Synthesis

A study identified the prochiral H S and H R of the N-(4-nitrophenylsulfonyl)-L-phenylalanyl ester of 2-phenyl, 2-p-methylphenyl- and 2-m-methoxyphenyl-ethan-1-ol through 1 H NMR spectrum differentiation using ytterbium d-3-heptafluorobutyrylcamphorate as a shift reagent. This research highlights the application of 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol derivatives in analyzing the stereochemical aspects of chiral molecules in organic synthesis (Coxon, Cambridge, & Nam, 2004).

Nonlinear Optical (NLO) Properties

Another significant application is in the field of material science, particularly in investigating the third-order nonlinear optical (NLO) properties of molecules. A study on 4-methylsulfanyl chalcone derivatives using picosecond pulses revealed their potential in nonlinear optical applications due to their substantial NLO properties, suggesting their use in developing materials for photonic devices (D’silva, Podagatlapalli, Rao Soma, & Dharmaprakash, 2012).

Synthetic Chemistry

In synthetic chemistry, 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol derivatives serve as intermediates in complex reactions. For instance, they are involved in cascade radical reactions for forming new classes of compounds like thiochromeno[2,3-b]indoles through radical annulations, showcasing their role in innovative synthetic routes for creating heterocyclic compounds with potential pharmaceutical applications (Benati, Calestani, Leardini, Minozzi, Nanni, Spagnolo, Strazzari, & Zanardi, 2003).

Electroluminescent Materials

The compounds derived from 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol also find applications in electroluminescent materials. A study demonstrated the synthesis and characterization of PtAg2 acetylide complexes with meso- and rac-tetraphosphine, which show high phosphorescent quantum yields making them excellent candidates for organic light-emitting diodes (OLEDs). This research indicates the potential of such derivatives in enhancing the efficiency and color range of OLEDs (Shu, Wang, Zhang, & Chen, 2017).

Catalysis

Furthermore, 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol derivatives play a role in catalysis, where they are used as intermediates or catalysts in various chemical transformations. For example, a method for preparing (Z)-2-methylene-1-sulfonylindolin-3-ols via silver acetate catalyzed hydroamination showcases the utility of these compounds in synthesizing heterocyclic rings, contributing to the field of catalytic synthetic chemistry (Susanti, Koh, Kusuma, Kothandaraman, & Chan, 2012).

Eigenschaften

IUPAC Name |

1-(2-methylsulfanylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUCROKDRHBEBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1SC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)

![(E)-2-cyano-N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2802058.png)

![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)